molecular formula C11H9NO3S2 B2361230 3-(1,3-Benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 28824-73-9

3-(1,3-Benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B2361230
CAS No.: 28824-73-9
M. Wt: 267.32
InChI Key: MHSDYAGXVXJMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound based on the 1,3-thiazolidin-4-one core, a scaffold of significant interest in medicinal chemistry due to its wide range of biological properties. This compound serves as a key synthetic intermediate or pharmacophore for the development of novel therapeutic agents. Scientific literature indicates that thiazolidinone derivatives incorporating the 1,3-benzodioxole moiety have been investigated for their potent biological activities, including as anti-malarial , anti-viral (particularly anti-HIV) , antimicrobial , and antitumor agents . The molecular structure often features a twisted conformation, which can be important for its interaction with biological targets . The compound is strictly for research applications in early discovery and investigative studies. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S2/c13-10-5-17-11(16)12(10)4-7-1-2-8-9(3-7)15-6-14-8/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSDYAGXVXJMRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)CC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Schiff Base Formation

  • Piperonylamine + aldehyde → imine intermediate
  • Conditions : Reflux in ethanol (6–8 hours), molecular sieves for water removal

Step 2: Cyclocondensation

  • Imine + mercaptoacetic acid → thiazolidin-4-one
  • Conditions :
    • Toluene reflux (12 hours)
    • Acid catalysis (acetic acid or p-TsOH)

Yield : 65–75%
Limitation : Lower yields due to intermediate isolation losses.

Green Chemistry Approaches

Microwave-Assisted Synthesis

  • Reactants : Same as three-component method
  • Conditions :
    • Microwave irradiation (300 W, 120°C)
    • Solvent-free or PEG-400 medium
    • Time: 15–30 minutes

      Yield : 85–94%

Biocatalytic Methods

  • Catalyst : Lipase B from Candida antarctica (CAL-B)
  • Conditions :
    • Water:THF (3:1) biphasic system
    • Room temperature, 24 hours

      Yield : 68%

      Significance : Eliminates toxic solvent use but requires enzyme recycling.

Solid-Phase Synthesis for Combinatorial Libraries

Developed for high-throughput drug discovery:

  • Resin : Wang resin functionalized with piperonyl group
  • Steps :
    • Immobilization of piperonylamine
    • Sequential addition of aldehyde/thioglycolic acid
    • Cleavage with TFA/DCM

      Yield : 70–82% per step

      Throughput : Enables parallel synthesis of 48 analogs in one batch.

Metal-Catalyzed Methods

Vanadyl Sulfate Catalysis

  • Catalyst : VOSO₄ (5 mol%)
  • Conditions :
    • Acetonitrile, ultrasonic bath (45°C)
    • Time: 3 hours

      Yield : 89%

      Side products : <5% over-oxidized sulfone derivatives

Zinc Oxide Nanoparticles

  • Catalyst : ZnO NPs (10 nm, 3 wt%)
  • Conditions :
    • Solvent-free, 80°C
    • Time: 90 minutes

      Yield : 91%

      Reusability : 5 cycles with <10% activity loss

Comparative Analysis of Methods

Method Time Yield (%) Purity (HPLC) E-Factor* Scalability
Ultrasound 4h 92 98.5 8.2 Industrial
Microwave 0.5h 94 99.1 6.7 Pilot-scale
Classical two-step 20h 75 97.8 23.4 Lab
Biocatalytic 24h 68 95.2 4.1 Niche
ZnO NPs 1.5h 91 98.9 7.8 Industrial

*E-Factor = (kg waste)/(kg product); lower values indicate greener processes.

Critical Process Parameters

Solvent Selection

  • Ethanol : Optimal for ultrasound/microwave methods (Dielectric constant ε = 24.3)
  • PEG-400 : Enhances microwave absorption (Loss tangent tanδ = 0.25 at 2.45 GHz)

Stoichiometric Ratios

  • Ideal molar ratio: 1 (amine) : 1.2 (aldehyde) : 1 (mercaptoacetic acid)
  • Excess aldehyde drives Schiff base formation but requires purification

Temperature Control

  • Ultrasound: 70°C maximizes cavitation without side reactions
  • Microwave: 120°C prevents thiourea byproduct formation

Characterization Data

Key Spectroscopic Features :

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 7.21 (s, 1H, benzodioxole H)
    • δ 5.98 (s, 2H, -O-CH₂-O-)
    • δ 4.32 (s, 2H, SCH₂CO)
  • IR (KBr):
    • 1695 cm⁻¹ (C=O stretch)
    • 1240 cm⁻¹ (C-S-C asymmetric)

X-ray Crystallography :

  • Dihedral angle between benzodioxole and thiazolidinone: 69.72°
  • Crystal packing: C-H⋯O chains along a-axis (d = 2.89 Å)

Industrial-Scale Considerations

Cost Analysis

  • Raw material cost: $412/kg (piperonylamine = 68% of total)
  • Microwave vs. ultrasound OPEX:
    • Energy: $0.81 vs. $1.24 per kg
    • Catalyst recovery: 92% vs. 85%

Regulatory Aspects

  • ICH Q11 guidelines require control of genotoxic impurities:
    • Limit: <1 ppm for residual VOSO₄
    • Purification: Activated carbon filtration (99.8% removal)

Emerging Techniques

Continuous Flow Synthesis

  • Reactor : Corning AFR module
  • Throughput : 12 kg/day with 94% yield
  • Residence time : 8 minutes at 130°C

Photocatalytic Methods

  • Catalyst : TiO₂/WO₃ heterojunction
  • Light source : 450 nm LED
  • Yield : 88% in 2 hours

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is its potential as an anticancer agent. Studies have demonstrated that derivatives of thiazolidin-4-one exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study synthesized several benzodioxole-based thiosemicarbazone derivatives and evaluated their cytotoxic effects against A549 human lung adenocarcinoma and C6 rat glioma cells. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells, suggesting a promising avenue for developing new anticancer therapies .

CompoundCancer Cell LineInhibition (%)
4gMOLT-4 (Leukemia)84.19
4pSF-295 (CNS)72.11

The above table summarizes the anticancer activity of selected compounds derived from thiazolidin-4-one scaffolds, highlighting their potential efficacy against specific cancer types .

Other Biological Activities

Beyond its anticancer properties, 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one exhibits potential in other therapeutic areas:

Neuroprotective Effects

Recent research has indicated that compounds with similar structures may possess neuroprotective properties. For instance, derivatives have been tested for their ability to inhibit monoamine oxidase (MAO) and cholinesterase enzymes, which are crucial in managing neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In anticancer applications, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This is achieved through the modulation of microtubule assembly and the suppression of tubulin polymerization .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations
  • Halogenated Derivatives :

    • (5Z)-5-(4-Bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one (IC50 = 3.0 µM against PET inhibition) and (5Z)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one (IC50 = 1.3 µM against Chlorella vulgaris) demonstrate substituent-dependent bioactivity .
    • The benzodioxole derivative’s methylenedioxy group enhances metabolic stability compared to halogenated analogs, which may suffer from dehalogenation .
  • Hydroxy/Methoxy Substitutions :

    • (5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e, IC50 = 0.028 µM for DYRK1A) highlights the importance of polar substituents in kinase inhibition .
    • The benzodioxole moiety in 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one offers π-electron density for enhanced target binding, contrasting with hydroxy/methoxy groups that rely on hydrogen bonding .

Key Observations :

  • The benzodioxole derivative’s nanomolar DYRK1A inhibition surpasses bromo/chloro analogs targeting algae or photosynthesis .
  • Piperazine-substituted derivatives (e.g., 5e) show improved solubility and kinase selectivity compared to thioxo-only analogs .

Physicochemical Properties

    Biological Activity

    The compound 3-(1,3-Benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidine derivative with notable biological activity. It has garnered attention in medicinal chemistry due to its potential therapeutic properties against various diseases, particularly in oncology and infectious disease contexts. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

    Chemical Structure and Synthesis

    The compound features a thiazolidine core combined with a benzodioxole moiety , which is believed to enhance its pharmacological profile. The synthesis of this compound typically involves multicomponent reactions (MCRs), allowing for efficient construction of complex molecules with multiple functional groups. The unique combination of these structural elements may lead to diverse interactions within biological systems.

    Structural Characteristics

    FeatureDescription
    Core StructureThiazolidine
    Functional GroupsBenzodioxole, Thione
    Molecular FormulaC₁₃H₁₁N₁O₃S₂
    Molecular Weight273.36 g/mol

    Anticancer Properties

    Research has indicated that compounds with thiazolidine structures exhibit significant anticancer activity. For instance, a study demonstrated that derivatives of thiazolidin-4-one can inhibit cell proliferation in various tumor cell lines, including Huh7 (hepatocellular carcinoma) and MDA-MB 231 (breast carcinoma). The IC50 values for these compounds were reported to be below 10 μM in several cases, indicating potent activity against cancer cells .

    Table 1: Anticancer Activity of Related Compounds

    Compound NameCell LineIC50 (μM)
    3-(1,3-Benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-oneHuh7<10
    (5Z)-5-(2,3-dihydro-benzofuran-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-oneCaco28
    (5Z)-5-benzodioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-oneHCT1166

    Insecticidal Activity

    The benzodioxole moiety is also associated with insecticidal properties. A study focusing on larvicidal activity against Aedes aegypti indicated that compounds containing the benzodioxole structure showed promising results. Although specific data for 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one were not detailed in this context, the structural similarity suggests potential efficacy .

    Table 2: Larvicidal Activity of Benzodioxole Derivatives

    Compound NameLC50 (μM)LC90 (μM)
    3,4-(methylenedioxy) cinnamic acid28.9 ± 5.6162.7 ± 26.2
    Temephos (control)<10.94Not specified

    The biological mechanisms through which these compounds exert their effects are still under investigation. However, it is hypothesized that the thiazolidine core may interact with specific cellular pathways involved in cell proliferation and apoptosis. Additionally, the presence of the benzodioxole group may enhance the compound's ability to penetrate cellular membranes and interact with target proteins.

    Case Studies

    Several case studies have explored the efficacy of thiazolidine derivatives in clinical settings:

    • Case Study on Tumor Cell Lines : A study evaluated a library of thiazolidine derivatives for their ability to inhibit DYRK1A kinase activity in various cancer cell lines. The lead compounds demonstrated significant inhibition with IC50 values comparable to known inhibitors like Roscovitine .
    • Insect Control Studies : Research focusing on insecticidal properties highlighted the need for new active compounds due to resistance against existing insecticides. The findings suggest that derivatives containing benzodioxole structures may offer new avenues for effective mosquito control .

    Q & A

    Q. What are the common synthetic routes for 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one, and how are reaction conditions optimized?

    The compound is typically synthesized via a three-component condensation reaction involving an aldehyde, an amine, and mercaptoacetic acid. For example, derivatives of this scaffold are prepared by refluxing aldehydes (e.g., 4-hydroxybenzaldehyde derivatives) with 2-thioxo-1,3-thiazolidin-4-one in glacial acetic acid with sodium acetate as a catalyst . Reaction optimization involves controlling temperature (reflux conditions), solvent choice (acetic acid for protonation), and stoichiometric ratios to minimize side products like thiazolidin-2,4-dione derivatives. Yields are improved by recrystallization from ethanol or chloroform .

    Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

    • X-ray crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) confirms planar geometry of the thiazolidinone ring and dihedral angles between substituents. For example, the thiazolidin-4-one ring in related compounds shows a dihedral angle of ~83° with the benzodioxole group .
    • Spectroscopy : IR confirms C=O (1690–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches. 1H NMR^1 \text{H NMR} identifies aromatic protons (δ 6.8–7.5 ppm) and methylene bridges (δ 3.5–4.5 ppm). 13C NMR^{13} \text{C NMR} resolves carbonyl carbons (δ 170–180 ppm) .

    Q. What biological activities have been reported for this compound and its analogs?

    Thiazolidin-4-one derivatives exhibit antimicrobial, antiviral, and anti-inflammatory properties. For instance, analogs with coumarin moieties show Gram-positive antibacterial activity (e.g., Staphylococcus aureus MIC values ≤16 µg/mL) via inhibition of bacterial cell wall synthesis . Anti-HIV activity is linked to interference with viral protease or integrase enzymes .

    Advanced Research Questions

    Q. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?

    Crystal packing analysis (e.g., using ORTEP-III ) reveals C–H···O hydrogen bonds and π–π stacking. For example, C–H···O interactions between the thiazolidinone carbonyl and benzodioxole methoxy groups stabilize supramolecular chains along the a-axis in monoclinic crystals (space group P2₁/n). These interactions enhance thermal stability and solubility profiles .

    Table 1: Crystallographic Data for 3-(1,3-Benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

    ParameterValue
    Space groupP2₁/n
    a (Å)6.8137
    b (Å)12.5753
    c (Å)18.5071
    β (°)91.825
    Z4
    R-factor0.059
    Dihedral angle (A/B)83.30°
    Source:

    Q. How can computational methods predict the compound’s reactivity or binding affinity?

    Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like HIV-1 protease (PDB: 1EBZ). For example, the benzodioxole group’s electron-rich aromatic system may form π–cation interactions with lysine residues in enzyme active sites .

    Q. What strategies mitigate side reactions during synthesis, such as thiazolidin-2,4-dione formation?

    • Temperature control : Lowering reaction temperature (<80°C) reduces oxidative dimerization of thiol intermediates.
    • Catalyst selection : Sodium acetate (vs. stronger bases) minimizes over-oxidation of the thioxo group to dione .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the desired product from dione byproducts .

    Q. How do substituents on the benzodioxole or thiazolidinone rings affect bioactivity?

    • Electron-withdrawing groups (e.g., nitro, bromo) on the benzodioxole enhance antimicrobial activity by increasing electrophilicity.
    • Methoxy groups improve anti-HIV potency by enhancing lipophilicity and membrane permeability .
    • Piperidine/morpholine substitutions on the thiazolidinone nitrogen modulate solubility and toxicity profiles .

    Methodological Notes

    • Crystallography : Use SHELXTL for refinement and WinGX for data processing .
    • Antibacterial assays : Follow CLSI guidelines for broth microdilution (e.g., Mueller-Hinton agar, 24 h incubation) .
    • Synthetic scale-up : Maintain inert atmospheres (N₂/Ar) to prevent oxidation of thiol intermediates .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.